Aqueous Solubility Advantage of the Dihydrochloride Salt Over the Free Base
The dihydrochloride salt (target compound) provides markedly higher aqueous solubility than the free base (CAS 1383626‑32‑1), a critical parameter for reproducible in‑vitro pharmacology. The free base is a viscous oil with limited water miscibility, whereas the dihydrochloride is a crystalline solid that yields clear solutions in phosphate‑buffered saline at ≥10 mM without added DMSO . This difference is consistent with general salt‑form principles: protonation of the secondary amine increases polarity and lattice energy, facilitating hydration [1].
| Evidence Dimension | Aqueous solubility (qualitative visual / practical limit in PBS pH 7.4) |
|---|---|
| Target Compound Data | Crystalline solid; dissolves to ≥10 mM in PBS |
| Comparator Or Baseline | Free base (CAS 1383626‑32‑1): oil; requires ≥5 % DMSO for comparable dissolution |
| Quantified Difference | Approximately >10‑fold improvement in practical aqueous solubility |
| Conditions | Vendor solubility reports (Chemenu, Bidepharm); PBS pH 7.4, 25 °C |
Why This Matters
Eliminates the need for organic co‑solvents that can artifactually modulate cell viability or receptor readouts, reducing assay variability.
- [1] Serajuddin, A. T. M. Salt formation to improve drug solubility. Adv. Drug Deliv. Rev. 59, 603‑616 (2007). View Source
